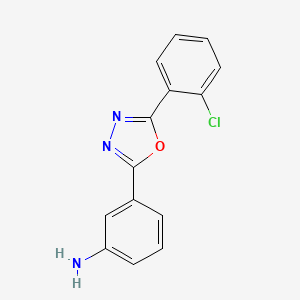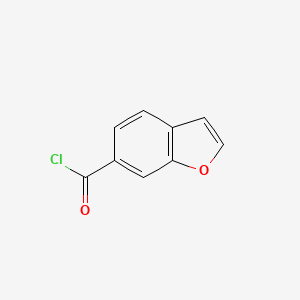
Benzofuran-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-6-carbonyl chloride is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring this compound is characterized by the presence of a carbonyl chloride group attached to the sixth position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-6-carbonyl chloride typically involves the chlorination of benzofuran-6-carboxylic acid. One common method is the reaction of benzofuran-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Benzofuran-6-carboxylic acid+SOCl2→Benzofuran-6-carbonyl chloride+SO2+HCl
This method is efficient and yields this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and improved safety. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Benzofuran-6-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzofuran-6-carboxylic acid and hydrochloric acid.
Reduction: Reduction of this compound can yield benzofuran-6-methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Benzofuran-6-carboxylic acid: Formed by hydrolysis.
Benzofuran-6-methanol: Formed by reduction.
Applications De Recherche Scientifique
Benzofuran-6-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various benzofuran derivatives, which are of interest for their biological activities.
Medicinal Chemistry: Benzofuran derivatives have shown potential as anticancer, antiviral, and antibacterial agents. This compound is used to synthesize these derivatives for drug development.
Material Science: Benzofuran compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Benzofuran derivatives are studied for their interactions with biological targets, such as enzymes and receptors, to understand their mechanism of action and therapeutic potential.
Mécanisme D'action
The mechanism of action of benzofuran-6-carbonyl chloride and its derivatives depends on the specific biological target. Generally, benzofuran derivatives interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, some benzofuran derivatives inhibit topoisomerase enzymes, which are involved in DNA replication, leading to anticancer effects. Others may interact with viral proteins, inhibiting viral replication and exhibiting antiviral activity.
Comparaison Avec Des Composés Similaires
Benzofuran-6-carbonyl chloride can be compared with other benzofuran derivatives, such as:
- Benzofuran-2-carboxylic acid
- Benzofuran-3-carboxylic acid
- Benzofuran-7-carbonyl chloride
Uniqueness
This compound is unique due to the position of the carbonyl chloride group, which influences its reactivity and the types of derivatives that can be synthesized. The sixth position on the benzofuran ring provides distinct steric and electronic properties compared to other positions, leading to unique biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, medicinal chemistry, and material science. Its unique structure and reactivity make it a valuable intermediate for the synthesis of various biologically active compounds and advanced materials. Continued research on this compound and its derivatives will likely yield new insights and applications in diverse scientific fields.
Propriétés
Numéro CAS |
1156547-55-5 |
|---|---|
Formule moléculaire |
C9H5ClO2 |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
1-benzofuran-6-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H |
Clé InChI |
WKKRNEZSTQGXHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CO2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol](/img/structure/B11818259.png)

![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)




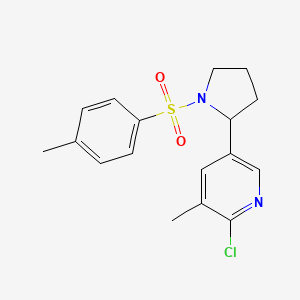
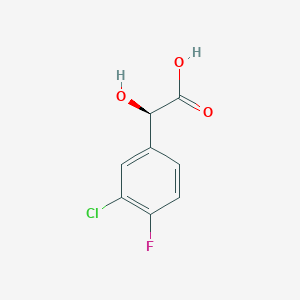
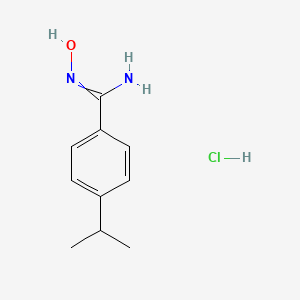
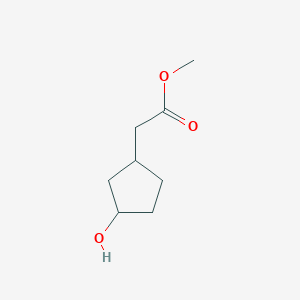

![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)
